
2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine is a nitrogen-rich heterocyclic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and are widely studied in the fields of medicinal chemistry and pharmaceuticals. The structure of this compound consists of a pyrimidine ring with two phenyl groups attached at positions 3 and 6, and an oxo group at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine can be achieved through various methods, with the Biginelli reaction being one of the most common. This multicomponent reaction involves the cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea under acidic conditions. The reaction typically proceeds as follows:
Reactants: Ethyl acetoacetate, benzaldehyde, and urea.
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid.
Solvent: Ethanol or methanol.
Conditions: Reflux for several hours.
The reaction yields this compound with good efficiency and high purity .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, green chemistry approaches, such as solvent-free conditions and the use of bio-based catalysts, are being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, hydroxylated derivatives, and other functionalized compounds .
Wissenschaftliche Forschungsanwendungen
2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its role as an adrenergic receptor antagonist and its potential use in treating prostatic hyperplasia.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Detailed studies on its binding affinity and interaction with molecular targets are ongoing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-1,2,3,4-tetrahydropyrimidine: Lacks the phenyl groups at positions 3 and 6.
3,6-Diphenyl-1,2,3,4-tetrahydropyrimidine: Lacks the oxo group at position 2.
2-Oxo-4,6-diphenyl-1,2,3,4-tetrahydropyrimidine: Has a phenyl group at position 4 instead of position 3.
Uniqueness
2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine is unique due to the presence of both phenyl groups and the oxo group, which contribute to its distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential for various applications .
Eigenschaften
CAS-Nummer |
34954-19-3 |
|---|---|
Molekularformel |
C16H14N2O |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
3,6-diphenyl-1,4-dihydropyrimidin-2-one |
InChI |
InChI=1S/C16H14N2O/c19-16-17-15(13-7-3-1-4-8-13)11-12-18(16)14-9-5-2-6-10-14/h1-11H,12H2,(H,17,19) |
InChI-Schlüssel |
CEYQVIHYILYSFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(NC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



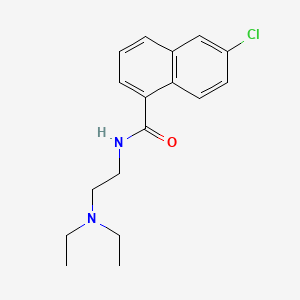
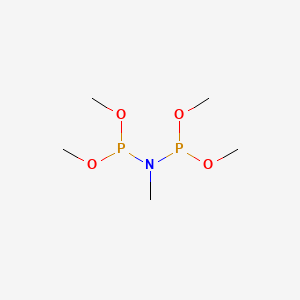
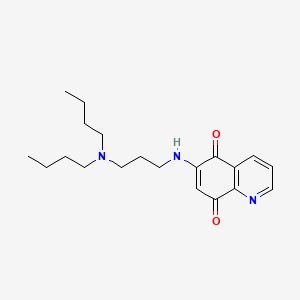
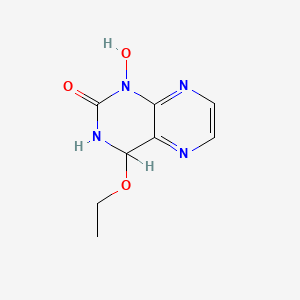
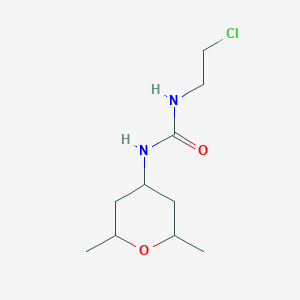

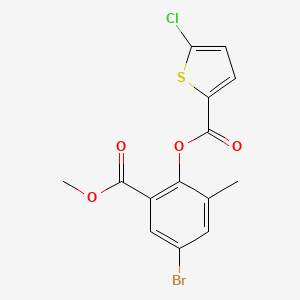
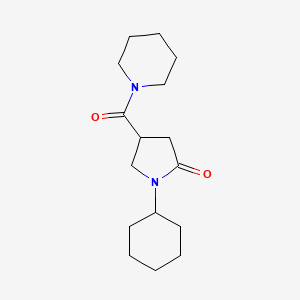
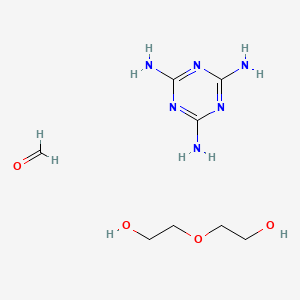
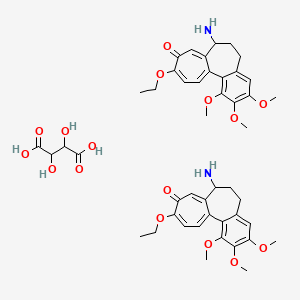

![Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl-](/img/structure/B14676100.png)

